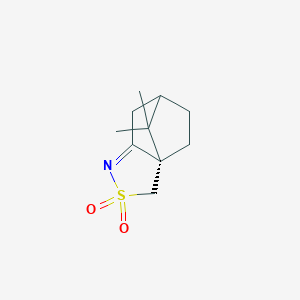
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis The compound has been synthesized through multiple routes, highlighting its versatility. For instance, one study describes the transformation of 4,6-dichloro-2-(methylthio)pyrimidine into 4,5,6-trichloropyrimidine-2-carbonitrile, showcasing a method that involves nucleophilic displacement and chlorination steps (Kalogirou & Koutentis, 2020). Another approach focuses on the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, indicating its role in forming complex heterocyclic systems (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Molecular Structure Analysis The structural and spectroscopic analysis of derivatives of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile reveals important insights into their molecular configuration and electronic properties. For example, detailed studies involving single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR spectroscopy have authenticated the molecular and electronic structure of synthesized compounds, providing a foundation for understanding their reactivity and applications in nonlinear optical materials (Krishna Murthy et al., 2019).
Applications De Recherche Scientifique
1. Synthesis of New Pyrimidine Derivatives
- Application Summary : This compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Methods of Application : The reaction involves the use of organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents was reported .
2. Corrosion Inhibition
- Application Summary : The compound has been studied for its corrosion inhibition effect on AISI type 321 stainless steel in 1.0 M hydrochloric acid solution at 30°C .
- Methods of Application : The study was conducted using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) technique .
- Results or Outcomes : Increasing inhibitor concentration led to a significant reduction in the corrosion rate of stainless steel with an achievable inhibition efficiency of 72% at 8 x 10^-4 M DCMTP .
3. Synthesis of Disubstituted Pyrimidines
- Application Summary : The compound is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Methods of Application : The synthesis involves the use of the compound as a starting reagent in a tandem amination and Suzuki-Miyaura cross-coupling process .
- Results or Outcomes : The process results in the synthesis of disubstituted pyrimidines .
4. Formation of Monometallic and Bimetallic Complexes
- Application Summary : The compound reacts with (η5 -C5H5)Fe (CO)2 to form monometallic and bimetallic complexes .
- Methods of Application : The reaction involves the use of the compound and (η5 -C5H5)Fe (CO)2 .
- Results or Outcomes : The reaction results in the formation of monometallic and bimetallic complexes .
5. Synthesis of N-Substituted Azacalix Pyrimidines
- Application Summary : This compound is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application : The synthesis involves the use of the compound as a starting reagent .
- Results or Outcomes : The process results in the synthesis of N-substituted azacalix pyrimidines .
6. Biarylpyrimidine Synthesis
- Application Summary : The compound is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application : The synthesis involves the use of the compound in a biaryl cross-coupling process .
- Results or Outcomes : The process results in the synthesis of biarylpyrimidines .
7. Synthesis of 4,5,6-Trichloropyrimidine-2-Carbonitrile
- Application Summary : This compound is used in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile .
- Methods of Application : The synthesis involves the use of the compound as a starting reagent .
- Results or Outcomes : The process results in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile .
8. Synthesis of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine
- Application Summary : This compound is used in the synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine .
- Methods of Application : The synthesis involves the use of the compound as a starting reagent .
- Results or Outcomes : The process results in the synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine .
Safety And Hazards
4,6-Dichloro-2-(methylthio)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is classified as Acute Tox. 3 Oral - Skin Corr. 1B - STOT SE 3, with the target organs being the respiratory system .
Propriétés
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c1-12-6-10-4(7)3(2-9)5(8)11-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOOTGZVAHKTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400786 | |
| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |
CAS RN |
33097-13-1 | |
| Record name | 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33097-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33097-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)


![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)




![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)



![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
